molecular formula C7H7Cl2N B1305121 3,4-Dichloro-N-methylaniline CAS No. 40750-59-2

3,4-Dichloro-N-methylaniline

Cat. No.: B1305121
CAS No.: 40750-59-2
M. Wt: 176.04 g/mol
InChI Key: DUSNCFKVMGTTFK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-methylaniline is an organic compound with the molecular formula C₇H₇Cl₂N. It is a derivative of aniline, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-N-methylaniline can be synthesized through several methods. One common route involves the nitration of 3,4-dichlorotoluene followed by reduction to form 3,4-dichloroaniline. The final step involves methylation of the aniline group using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds .

Scientific Research Applications

3,4-Dichloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-methylaniline involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers. Its methyl group on the nitrogen atom also influences its reactivity and applications .

Properties

IUPAC Name

3,4-dichloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSNCFKVMGTTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384197
Record name 3,4-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40750-59-2
Record name 3,4-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloro-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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